
3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazoles are a type of heterocyclic compound that have a wide variety of medicinal applications . They are found in several recently marketed drugs and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthesis Analysis
The synthesis of indazoles has been a subject of research in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used to synthesize 2H-indazoles .
Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
This compound belongs to a class of molecules explored for their potential in synthesizing heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such reactions are crucial for creating structurally complex molecules with potential applications in medicinal chemistry and material science. For example, Bacchi et al. (2005) discussed the catalytic reactions of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These synthetic pathways are significant for developing novel compounds with possible pharmaceutical applications (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Molecular and Electronic Analysis
In another aspect, compounds like 3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide are studied for their molecular, electronic, nonlinear optical, and spectroscopic properties. These studies, such as the one by Beytur and Avinca (2021), involve Density Functional Theory (DFT) calculations to explore the electronic properties and potential applications in materials science. The research highlights the importance of understanding the fundamental properties of such compounds for their application in the design of new materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).
Synthesis and Biological Activity
Compounds structurally related to 3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide are synthesized and evaluated for biological activities. For instance, research on indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists by Procopiou et al. (2013) demonstrates the potential therapeutic applications of indazole derivatives in treating diseases mediated by CCR4 activity. The study provides insight into the structure-activity relationships crucial for designing more potent and selective antagonists (Procopiou et al., 2013).
Mecanismo De Acción
Target of Action
The compound belongs to the class of indazole derivatives . Indazole derivatives are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific substitutions . .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Generally, indazole derivatives can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Indazole derivatives can influence various biochemical pathways depending on their targets. They have been found to exhibit antimicrobial, anti-inflammatory, and antiviral activities, suggesting they may influence pathways related to these biological responses .
Result of Action
Based on the activities of other indazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or antiviral effects .
Propiedades
IUPAC Name |
3-methoxy-2-methyl-N-propylindazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-7-14-12(17)9-5-6-10-11(8-9)15-16(2)13(10)18-3/h5-6,8H,4,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMIDCCXLLDLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

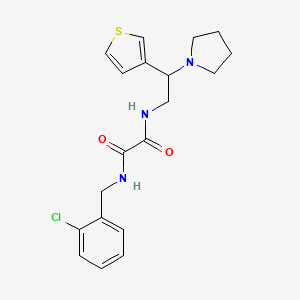
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)
![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)
![6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2955900.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
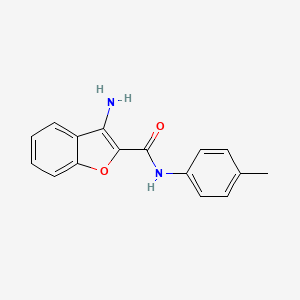
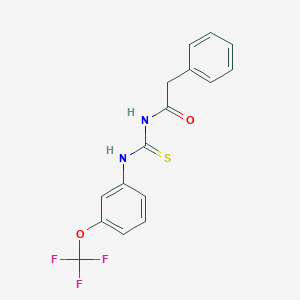
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)
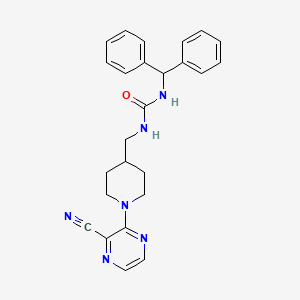
![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)
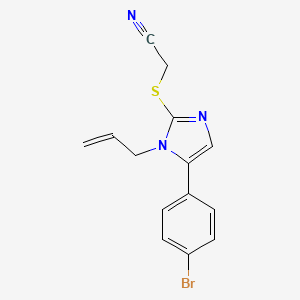
![9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2955914.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2955915.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)